molecular formula C13H11ClIN3O2S B6287087 N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 2586233-06-7

N'-((2-Chloro-4-iodopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6287087
CAS No.: 2586233-06-7
M. Wt: 435.67 g/mol
InChI Key: PDWIUPZOGJRXBE-CAOOACKPSA-N
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Description

The compound is a sulfonohydrazide derivative, which contains a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the nitrogen atom makes the ring aromatic. The compound also contains a sulfonohydrazide group, which likely contributes to its reactivity .


Chemical Reactions Analysis

Sulfonohydrazides are known to be involved in a variety of reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions such as cyclization and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a pyridine derivative, this compound is likely to be a polar substance and may have the ability to form hydrogen bonds. It may also have aromatic stability due to the pyridine ring .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and reactivity. As a general rule, it’s important to handle all chemicals with care and use appropriate safety measures .

Future Directions

Pyridine derivatives are a focus of ongoing research in many fields, including medicinal chemistry, due to their prevalence in biologically active compounds. Future research may explore new syntheses, reactions, and applications of these compounds .

Properties

IUPAC Name

N-[(E)-(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClIN3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(15)6-7-16-13(11)14/h2-8,18H,1H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIUPZOGJRXBE-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClIN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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